molecular formula C9H16N4 B5699568 (E)-(5-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ylidene)hydrazine

(E)-(5-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ylidene)hydrazine

Cat. No.: B5699568
M. Wt: 180.25 g/mol
InChI Key: CBEYKRHVECVFFR-DHZHZOJOSA-N
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Description

(E)-(5-methyl-1,3-diazatricyclo[33113,7]decan-6-ylidene)hydrazine is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(5-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ylidene)hydrazine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the hydrazine moiety through a condensation reaction. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-(5-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ylidene)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-(5-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ylidene)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-(5-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ylidene)hydrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
  • 2-Hydroxy-2-methylpropiophenone

Uniqueness

(E)-(5-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ylidene)hydrazine is unique due to its tricyclic structure and the presence of the hydrazine moiety. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(E)-(5-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ylidene)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-9-4-12-2-7(8(9)11-10)3-13(5-9)6-12/h7H,2-6,10H2,1H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEYKRHVECVFFR-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1=NN)CN(C2)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\12CN3CC(/C1=N\N)CN(C2)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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